

Application Note: Leveraging 6-Bromo-3-hydroxypicolinic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-3-hydroxypicolinic acid

Cat. No.: B1343913

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Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy for identifying novel lead compounds in therapeutic research.^{[1][2]} Unlike traditional high-throughput screening (HTS), which tests large libraries of complex, drug-like molecules, FBDD employs a more targeted approach. It starts with screening small, low-molecular-weight compounds, or "fragments," which typically adhere to the "Rule of Three": a molecular weight of ≤ 300 Da, a cLogP of ≤ 3 , and no more than three hydrogen bond donors and acceptors.^[1]

The core principle of FBDD lies in the higher probability of finding a match between a small, simple molecule and the binding pocket of a target protein.^[2] Although these initial interactions are often weak, with binding affinities in the millimolar to micromolar range, they provide high-quality starting points for optimization.^[3] Through structure-guided medicinal chemistry, these initial fragment hits can be grown, linked, or merged to evolve into potent, high-affinity drug candidates.^[1] This atom-efficient approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties.^[2]

This application note provides a detailed guide on the utilization of **6-Bromo-3-hydroxypicolinic acid**, a versatile fragment scaffold, in a typical FBDD workflow. We will

explore its chemical properties, its application in a multi-step biophysical screening cascade, and provide detailed protocols for researchers, scientists, and drug development professionals.

Featured Fragment: 6-Bromo-3-hydroxypicolinic Acid

6-Bromo-3-hydroxypicolinic acid is a valuable building block in FBDD due to its unique combination of structural and chemical features. Its pyridine ring provides a rigid scaffold, while the hydroxyl, carboxylic acid, and bromine substituents offer multiple points for interaction and subsequent chemical modification.

Physicochemical Properties

The properties of **6-Bromo-3-hydroxypicolinic acid** make it an ideal candidate for fragment screening libraries.

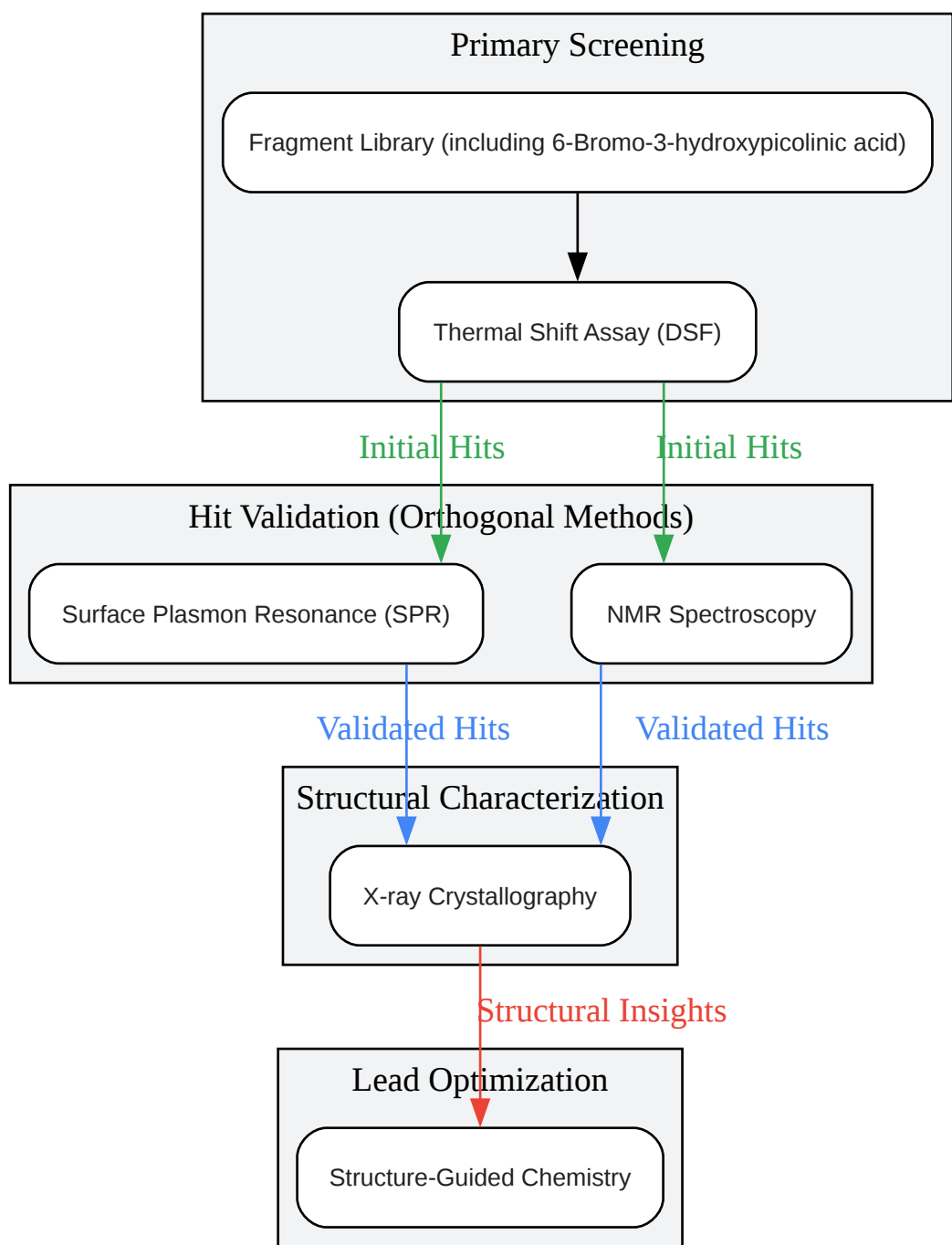
Property	Value	Source
Molecular Formula	C ₆ H ₄ BrNO ₃	[4]
Molecular Weight	218.01 g/mol	[4]
IUPAC Name	6-bromo-3-hydroxypyridine-2-carboxylic acid	[4]
CAS Number	321596-58-1	[4]
Predicted pKa	2.32 ± 0.25	[4]
Predicted LogP	1.24790	[4]
Polar Surface Area	70.42 Å ²	[4]
Physical Form	Solid, white to off-white	[4]

The presence of both hydrogen bond donors (hydroxyl and carboxylic acid) and an acceptor (the pyridine nitrogen) facilitates interactions with a variety of protein targets. The bromine atom can engage in halogen bonding and serves as a readily modifiable position for synthetic elaboration.[4] This structural versatility allows it to serve as a foundational scaffold for developing more complex and potent inhibitors.[4][5]

A Biophysical Screening Cascade for Fragment-Based Drug Discovery

A robust FBDD campaign relies on a cascade of biophysical techniques to identify and validate true fragment hits while eliminating false positives.^{[6][7]} This tiered approach typically starts with a high-throughput primary screen to identify a larger pool of potential binders, followed by more sensitive and lower-throughput secondary and tertiary assays for validation and characterization.

Below is a recommended workflow utilizing **6-Bromo-3-hydroxypicolinic acid** within a fragment library.



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- To cite this document: BenchChem. [Application Note: Leveraging 6-Bromo-3-hydroxypicolinic Acid in Fragment-Based Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343913#using-6-bromo-3-hydroxypicolinic-acid-in-fragment-based-drug-discovery]

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